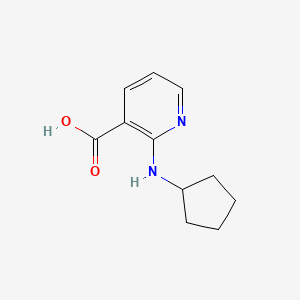

2-(Cyclopentylamino)nicotinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(cyclopentylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPHCDCKTRSFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246346 | |

| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460363-30-8 | |

| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460363-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopentylamino Nicotinic Acid

Established Synthetic Routes to 2-Aminonicotinic Acid Scaffolds

The synthesis of 2-aminonicotinic acid and its derivatives serves as a foundational step in accessing more complex structures like 2-(Cyclopentylamino)nicotinic acid. These methods primarily focus on the strategic introduction of the amine and carboxylic acid functionalities onto the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution Strategies for Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing pyridine rings, which are inherently electron-deficient. thieme-connect.de This characteristic facilitates the attack of nucleophiles, particularly at the 2- and 4-positions. thieme-connect.de In SNAr reactions, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and its rate is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com For the synthesis of 2-aminonicotinic acid derivatives, this often involves the reaction of a 2-halopyridine with an appropriate amine. youtube.com The reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend in acidity of the conjugate acids but is explained by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com

Ring Functionalization and Derivatization Approaches

Beyond direct substitution, various methods exist to construct the 2-aminonicotinic acid scaffold. One approach starts from quinoline, which is oxidized to form 2,3-pyridinedicarboxylic acid. researchgate.net This intermediate is then converted to its anhydride, followed by ammonolysis and a Hofmann degradation to introduce the C(2) amino group. researchgate.net Another method involves the oxidative amination of cyclopentenones, which undergo in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom and subsequent aromatization to yield pyridones. chemrxiv.org These pyridones can then be further functionalized. Additionally, 2-aminonicotinic acid can be prepared from 2-chloro-3-trichloromethylpyridine through reaction with liquid ammonia (B1221849), followed by hydrolysis. guidechem.comgoogle.com

Specific Synthetic Pathways for this compound

The direct synthesis of this compound typically builds upon the principles of SNAr, utilizing a suitable 2-halonicotinic acid precursor and cyclopentylamine (B150401).

Direct Amination of 2-Halonicotinic Acid Precursors

The most direct route to this compound involves the nucleophilic substitution of a 2-halonicotinic acid with cyclopentylamine. A common precursor for this reaction is 2-chloronicotinic acid. nih.govresearchgate.net The reaction is typically carried out by heating a mixture of 2-chloronicotinic acid and cyclopentylamine. nih.gov Interestingly, for the synthesis of similar 2-anilinonicotinic acid derivatives, the reaction has been shown to proceed efficiently without the need for a catalyst or solvent, highlighting a potentially green synthetic route. nih.govresearchgate.net The nucleophilic exchange of a chlorine atom in 2-chloro-3-cyanopyridine (B134404) with various amines, including cyclic amines like piperidine (B6355638) and pyrrolidine, has also been demonstrated, suggesting a similar reactivity for cyclopentylamine. nih.gov

Convergent and Divergent Synthetic Approaches for Cyclopentylamino Moiety Introduction

The introduction of the cyclopentylamino group can be approached in a convergent or divergent manner. A convergent synthesis would involve the preparation of 2-(cyclopentylamino)pyridine first, followed by the introduction of the carboxylic acid group at the 3-position. This could be achieved through lithiation and subsequent carboxylation.

A divergent synthesis , which is more commonly employed, starts with a pre-functionalized nicotinic acid derivative. For instance, starting with 2-chloronicotinic acid, the cyclopentylamino group is introduced via nucleophilic aromatic substitution. This approach is often more straightforward as the carboxylic acid group is already in place.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the amination reaction can be significantly influenced by the reaction conditions. For the synthesis of related 2-arylaminonicotinic acids from 2-chloronicotinic acid, various parameters have been investigated. It was found that the reaction can proceed without a catalyst. nih.gov The optimal temperature for the reaction between 2-chloronicotinic acid and aniline (B41778) was found to be 120 °C under solvent-free conditions. nih.gov Other methods have employed solvents like DMF or xylene, and some have utilized microwave irradiation with a base to accelerate the reaction. nih.gov

For the amination of aminopyridines, a ruthenium(II) catalyst has been shown to be effective in facilitating SNAr reactions with amines as nucleophiles. thieme-connect.de The optimization of reaction conditions often involves screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and selectivity of the desired product.

Below is a table summarizing the optimization of reaction conditions for a related amination reaction.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | None | 120 | 0.25-2 | Good to Excellent nih.gov |

| 2 | Cu(OAc)₂·H₂O | NMP | 110 | 12 | 72 chemicalbook.com |

| 3 | Pyridine/p-TSA | Water | Reflux | Long | - nih.gov |

| 4 | None | DMF | - | - | - nih.gov |

| 5 | None | Xylene | - | - | - nih.gov |

| 6 | Diisopropylethylamine | Microwave | 200 | - | - nih.gov |

| 7 | Ru(II) complex | - | 140 | - | 63-99 thieme-connect.de |

Table 1: Optimization of Reaction Conditions for Amination of Halopyridines. This table is illustrative and compiles data from similar reactions to provide insight into potential conditions for the synthesis of this compound.

Advanced Synthetic Techniques Applicable to this compound

Modern organic synthesis offers a range of sophisticated techniques that can be applied to the production of this compound and its analogs. These methods often provide higher yields, greater selectivity, and more favorable environmental profiles compared to traditional approaches.

Catalytic Methods in Amino-Nicotinic Acid Synthesis

The synthesis of 2-aminonicotinic acid, a key precursor, can be achieved through various catalytic methods. One notable approach begins with quinoline, which is oxidized to form 2,3-pyridinedicarboxylic acid. This intermediate is then subjected to intramolecular dehydration to yield 2,3-pyridinedicarboxylic anhydride. Subsequent ammonolysis and a Hofmann degradation reaction introduce the amino group at the C(2) position, completing the synthesis of 2-aminonicotinic acid. researchgate.net A significant improvement in this process involves the use of a NaClO3-H2SO4-CuSO4 system as the oxidant for quinoline, which has been shown to increase the yield to 65.2%. researchgate.net

Another synthetic route to 2-aminonicotinic acid starts with 2-chloro-3-nitropyridine (B167233). This compound reacts with liquefied ammonia under pressure to produce 2-amino-3-nitropyridine. The nitro group is then hydrolyzed under basic conditions to yield the corresponding salt of 2-aminonicotinic acid. Finally, adjusting the pH allows for the isolation of 2-aminonicotinic acid. google.com

More broadly, catalytic asymmetric synthesis is a powerful tool for producing a-amino acids with high enantioselectivity. nih.gov While not specific to this compound, these methods, which include techniques like alkylation and reactions involving imino acids, demonstrate the potential for creating chiral analogs. nih.gov Similarly, catalytic one-pot approaches have been developed for the synthesis of enantiopure β2-amino acids using a confined imidodiphosphorimidate (IDPi) catalyst. nih.gov This method has proven effective for a variety of aromatic and aliphatic β2-amino acids, offering high yields and purity. nih.gov

The development of novel routes to 2-(trifluoromethyl)nicotinic acid derivatives, key intermediates for certain inhibitors, further highlights the importance of innovative synthetic strategies for nicotinic acid compounds. nih.gov

Chemoenzymatic or Biocatalytic Synthesis Considerations

The industrial production of nicotinic acid has seen a significant shift from conventional chemical methods to biocatalytic processes. nih.govfrontiersin.org These enzymatic approaches are favored for their mild reaction conditions, high selectivity, and reduced environmental impact. frontiersin.orgnih.gov While traditional chemical synthesis of nicotinic acid can achieve high yields, it often involves high temperatures and pressures, corrosive acids, and produces significant waste. frontiersin.orgnih.gov

Biocatalyst-mediated synthesis, on the other hand, utilizes microbial hydrolytic enzymes to convert commercially available substrates, such as cyanopyridines, into nicotinic acid in a single step. frontiersin.orgnih.gov For instance, the use of Rhodococcus rhodochrous J1 for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid has been reported to achieve a 100% yield. frontiersin.orgnih.gov This highlights the potential for developing similar enzymatic methods for the synthesis of this compound, potentially from a cyclopentylamino-substituted cyanopyridine precursor.

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic reactions. For example, a chemoenzymatic method for the synthesis of various diols involves an initial epoxidation reaction followed by enzymatic hydrolysis. frontiersin.org Another approach utilizes a lipase-catalyzed perhydrolysis to generate a peroxycarboxylic acid in situ for epoxidation. frontiersin.org These examples demonstrate the versatility of chemoenzymatic synthesis in producing complex molecules with high efficiency and stereoselectivity. mdpi.com The application of such methods could involve the enzymatic resolution of a racemic intermediate or the use of an enzyme to catalyze a key bond-forming reaction in the synthesis of this compound.

Stereochemical Control and Resolution in the Synthesis of Chiral Analogs

For chiral analogs of this compound, controlling the stereochemistry is a critical aspect of the synthesis. This can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective synthesis aims to produce a single enantiomer directly. This often involves the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. Asymmetric catalytic methods, as mentioned previously, are a powerful approach for achieving high enantioselectivity in the synthesis of amino acids. nih.govnih.gov

Alternatively, chiral resolution can be employed to separate the enantiomers of a racemic mixture. This is commonly achieved using chiral chromatography, where a chiral stationary phase is used to separate the enantiomers based on their differential interactions. nih.gov For example, the resolution of racemic 4-nitropropranolol and 7-nitropropranolol was successfully performed using a Kromasil 5-Amycoat column. nih.gov Another method involves derivatization with a chiral agent, such as α-methoxyphenylacetic acid (MPA), to form diastereomers that can be separated by standard chromatography. The absolute configuration of the separated enantiomers can then be determined using techniques like NMR spectroscopy. nih.gov

The choice between stereoselective synthesis and chiral resolution depends on various factors, including the availability of starting materials, the efficiency of the chiral method, and the desired scale of production.

Chemical Modifications and Derivative Synthesis of 2 Cyclopentylamino Nicotinic Acid Analogs

Rational Design Principles for Novel 2-(Cyclopentylamino)nicotinic Acid Derivatives

The development of novel analogs of this compound is guided by several key rational design principles aimed at optimizing biological activity and other physicochemical properties. A primary strategy involves the modification of natural products and the splicing of active substructures. mdpi.com Nicotinic acid, as a derivative of the natural vitamin B3, serves as a foundational scaffold. mdpi.com Its structure is often combined with other pharmacologically relevant moieties to create hybrid molecules with potentially enhanced or novel activities. mdpi.comresearchgate.net For instance, combining the nicotinic acid framework with a thiophene (B33073) ring, a common motif in agricultural fungicides, exemplifies this substructure-splicing approach. mdpi.com

Another cornerstone of rational design is structure-based drug design (SBDD). This approach leverages detailed three-dimensional structural information of a biological target, often obtained from X-ray crystallography, to guide the design of inhibitors with high affinity and selectivity. nih.gov In the broader context of kinase inhibitors, which share some structural similarities with nicotinic acid derivatives, SBDD has been instrumental. For example, the discovery of selective PI3Kα inhibitors was informed by crystal structures, allowing for the design of molecules that interact with non-conserved residues in the target protein, thereby achieving isoform selectivity. nih.gov This principle is directly applicable to the design of this compound analogs, where understanding the target's binding site would enable precise modifications to enhance interactions and selectivity.

Furthermore, pharmacophore modeling is employed to identify the essential structural features required for biological activity. nih.gov By analyzing a series of active compounds, a pharmacophore model can be built, highlighting key features such as hydrogen bond donors/acceptors, aromatic regions, and hydrophobic centers. nih.gov This model then serves as a template for designing new derivatives with a higher probability of being active. nih.gov The synthesis of various substituted nicotinic acid hydrazones and the subsequent generation of a common pharmacophore model illustrates this principle in action. nih.gov

Structural Diversification at the 2-Amino Position

The secondary amine at the 2-position of the pyridine (B92270) ring offers a prime location for structural modification. Altering the cyclopentyl group can significantly influence the compound's interaction with its biological target.

N-Alkylation and N-Acylation Strategies

N-acylation is a common strategy to create amide derivatives from the 2-amino group. This is typically achieved by first converting the parent nicotinic acid into a more reactive acyl chloride, for example by using oxalyl chloride. mdpi.com This activated intermediate can then be reacted with a variety of amines under basic conditions to yield the desired N-acylated nicotinamide (B372718) derivatives. mdpi.com This approach allows for the introduction of a wide array of substituents.

A related synthetic strategy involves the nucleophilic substitution of a leaving group on the pyridine ring. For instance, the synthesis of 2-(arylamino)nicotinic acid derivatives can be accomplished by reacting 2-chloronicotinic acid with various aromatic amines. researchgate.netnih.gov This reaction can be performed under solvent-free conditions or catalyzed by acids like boric acid or p-toluenesulfonic acid. researchgate.netnih.gov The nature of the substituent on the aniline (B41778) affects the reaction yield; electron-donating groups tend to improve the yield, while electron-withdrawing groups, particularly at the ortho position, can decrease it. nih.gov

| Starting Material | Reagent | Strategy | Product Class | Ref |

| Substituted nicotinic acid | Oxalyl chloride, then substituted thiophen-2-amine | N-Acylation | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |

| 2-Chloronicotinic acid | Aromatic amine | Nucleophilic Aromatic Substitution | 2-(Arylamino)nicotinic acid derivatives | researchgate.netnih.gov |

| 2-Bromo-3'-fluoropropiophenone | Cyclopentylamine (B150401) | Nucleophilic Substitution | 2-(N-Cyclopentylamino)-3'-fluoropropiophenone | nih.gov |

Incorporation of Heterocyclic Substituents

Introducing heterocyclic rings at the 2-amino position is a key strategy for diversifying the chemical space of this compound analogs. This is often achieved by splicing the nicotinic acid scaffold with a heterocyclic amine. mdpi.com A prominent example is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which combines the nicotinic acid and thiophene substructures. mdpi.com

The synthesis generally follows an acylation pathway where a substituted nicotinic acid is first converted to its acyl chloride. This intermediate is then reacted with a heterocyclic amine, such as a substituted thiophen-2-amine, to form the final amide product. mdpi.com This modular approach allows for the introduction of a wide variety of heterocyclic systems, enabling the exploration of structure-activity relationships. The incorporation of five-membered heterocyclic aryl-Bpin nucleophiles has also been reported as a method to introduce heterocycles. nih.gov

Modifications on the Pyridine Ring System

Altering the electronic and steric properties of the pyridine core itself is a fundamental approach to creating novel analogs. This can be achieved through the introduction of various substituents at different positions on the ring.

Halogenation and Nitro Substitution

The introduction of halogens or nitro groups onto the pyridine ring is a common strategy to modulate the electronic properties of the molecule. However, direct electrophilic substitution on the pyridine ring can be challenging due to its electron-deficient nature. youtube.com Such reactions often require harsh conditions, like high temperatures or the use of strong acids. youtube.com

For example, the nitration of a chlorinated pyridine has been achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com Alternatively, less aggressive reagents like nitroaccharine in the presence of a Lewis acid can be used for the nitration of some pyridines. youtube.com Chlorination can be achieved with reagents like thionyl chloride or hexachloroethane, with the position of substitution being highly dependent on the other substituents already present on the ring. youtube.com

The reactivity of substituted pyridines is heavily influenced by the position of the substituents. For instance, in nucleophilic substitution reactions involving 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, the 5-nitro isomer (para-like) reacts faster than the 3-nitro isomer (ortho-like) with arenethiolates. rsc.org This highlights the importance of substituent positioning in directing reactivity.

| Pyridine Derivative | Reagent(s) | Substitution Type | Product | Ref |

| Chlorinated pyridine | H₂SO₄ / HNO₃ (110°C) | Nitration | Nitrated chloropyridine | youtube.com |

| 2-Chloro-3-nitropyridine | Arenethiolate | Nucleophilic Substitution | 2-Arylthio-3-nitropyridine | rsc.org |

| 2-Chloro-5-nitropyridine | Arenethiolate | Nucleophilic Substitution | 2-Arylthio-5-nitropyridine | rsc.org |

| 3,5-Dimethylpyridine | Thionyl chloride | Chlorination | 4-Chloro-3,5-dimethylpyridine | youtube.com |

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the pyridine ring provides another avenue for structural diversification. Catalyst-controlled, regioselective addition of nucleophiles to activated pyridinium (B92312) salts is a powerful modern method. nih.gov For example, using different rhodium catalysts, aryl boron nucleophiles can be directed to add to either the C2 or C6 position of pyridinium salts derived from nicotinic acid. nih.gov This allows for the synthesis of highly functionalized dihydropyridines, which are versatile precursors to substituted pyridines. nih.gov

Another strategy involves the direct C-H arylation of the pyridine ring. An efficient route for the C3-arylation of nicotinic acids has been developed, allowing for the synthesis of 3,4-diarylated pyridines, which are of biological interest. researchgate.net This method demonstrates flexibility, enabling the introduction of various aryl and heteroaryl groups containing both electron-donating and electron-withdrawing functionalities. researchgate.net

Furthermore, multi-component reactions offer a streamlined approach to constructing highly substituted pyridines. The synthesis of 6-aryl-2-methylnicotinohydrazides can be achieved via a one-pot, three-component reaction of enaminones, ethyl acetoacetate, and ammonium (B1175870) acetate, followed by hydrazinolysis. mdpi.com This method efficiently introduces both an aryl group at the C6 position and a methyl group at the C2 position.

| Strategy | Key Reagents | Position(s) Modified | Product Type | Ref |

| Catalyst-controlled Aryl Boron Addition | Rh/Bobphos or Rh/Quinox P* catalysts, Aryl-Bpin | C2, C6 | Dihydropyridines | nih.gov |

| Pyridine C3-Arylation | Not specified | C3 | 3,4-Diarylated pyridines | researchgate.net |

| Three-component Reaction | Enaminone, Ethyl acetoacetate, Ammonium acetate | C2, C6 | 6-Aryl-2-methylnicotinates | mdpi.com |

Carboxylic Acid Group Derivatization

The carboxylic acid moiety is a frequent target for chemical modification due to its reactivity and its significant influence on the molecule's physicochemical properties, such as acidity, polarity, and ability to form hydrogen bonds.

The conversion of the carboxylic acid to an ester or an amide is a fundamental approach in medicinal chemistry, often employed to create prodrugs or bioisosteres.

Prodrug Design : A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. orientjchem.org Esterification of the carboxylic acid group in this compound can increase its lipophilicity. nih.gov This enhanced lipophilicity can improve membrane permeability and oral bioavailability. nih.gov For instance, forming simple alkyl esters (e.g., methyl or ethyl esters) can mask the polar carboxylic acid, facilitating passage across biological barriers before being hydrolyzed back to the active acid by esterase enzymes in the plasma or target tissues. nih.gov Similarly, the formation of amides or hydrazides can create prodrugs with different stability and release kinetics. mdpi.com

Bioisosteric Design : Bioisosterism involves substituting a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. nih.gov The carboxylic acid group can be replaced by other acidic moieties such as tetrazoles or hydroxamic acids. These groups can mimic the acidic proton and hydrogen bonding capabilities of the original carboxylic acid while potentially altering metabolic stability, potency, or selectivity. Furthermore, the amide linkage itself can be a subject of bioisosteric replacement; for example, a sulfonamide may be used to mimic the geometry and hydrogen-bonding pattern of an amide while introducing different chemical properties. nih.gov

Modification of the carboxylic acid can also be achieved through more drastic chemical changes like reduction or complete removal.

Reduction : The carboxylic acid group can be reduced to a primary alcohol. For example, nicotinic acid itself can be reduced to nipecotic acid. nih.gov The reduction of this compound would yield (2-(cyclopentylamino)pyridin-3-yl)methanol. This transformation removes the acidic nature of the molecule and introduces a neutral, hydrogen-bond-donating alcohol group, which can lead to a significantly different pharmacological profile.

Decarboxylation : Decarboxylation involves the removal of the carboxylic acid group as carbon dioxide, typically through heating with a catalyst. nih.govwikipedia.org The decarboxylation of nicotinic acid to produce pyridine is a known chemical process. nih.gov Applying this to this compound would result in the formation of 2-cyclopentylaminopyridine, fundamentally altering the core structure from a nicotinic acid derivative to a simple aminopyridine. This strategy is useful for exploring the necessity of the carboxylic acid group for biological activity.

Synthesis of Hybrid Molecules Incorporating this compound

A modern drug design strategy involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. nih.gov This approach aims to produce a single chemical entity with a multi-target profile or improved properties. The this compound scaffold can serve as a core component in such hybrids. The carboxylic acid function provides a convenient handle for connecting to another biologically active molecule, such as an antimicrobial or anti-inflammatory agent, through an ester or amide linkage. mdpi.com For example, it could be conjugated with moieties like 1,2,4-triazole, 1,3-thiazole, or even complex structures like penicillanic acid to explore synergistic or additive biological effects. nih.gov

Structure Activity Relationship Sar Studies of 2 Cyclopentylamino Nicotinic Acid and Its Derivatives

Elucidation of Key Structural Features for Biological Activity

The molecular architecture of 2-(cyclopentylamino)nicotinic acid provides a foundational framework for its biological interactions. SAR studies have revealed that the arrangement of its core components—the nicotinic acid moiety, the secondary amine linker, and the cyclopentyl group—is critical for its activity. The nicotinic acid portion, a derivative of vitamin B3, is a well-established pharmacophore in various biological processes. mdpi.comnih.gov The relative positioning of the carboxylic acid and the amino group on the pyridine (B92270) ring is a key determinant of the molecule's ability to bind to its biological targets.

Role of the Cyclopentyl Moiety in Target Recognition and Potency

The cyclopentyl group at the 2-amino position of the nicotinic acid is a crucial contributor to the molecule's potency and target recognition. This alicyclic moiety is believed to interact with hydrophobic pockets within the binding site of its biological target. The size and shape of the cyclopentyl ring are thought to be optimal for fitting into these specific regions, thereby enhancing the affinity of the entire molecule.

The hydrophobic character of the cyclopentyl group facilitates its desolvation from the aqueous environment and promotes its interaction with non-polar amino acid residues in the target protein. This interaction is a significant driving force for the binding event. The rigidity of the cyclopentyl ring, compared to a more flexible acyclic alkyl chain, also plays a role by reducing the entropic penalty upon binding, which can contribute to a higher binding affinity.

Impact of Substituents on the Nicotinic Acid Pyridine Core on Biological Response

For instance, the introduction of electron-withdrawing groups on the pyridine ring can increase the acidity of the carboxylic acid, which may affect its ionization state at physiological pH and its ability to form key interactions with receptors. nih.gov Conversely, electron-donating groups can alter the electron density of the pyridine nitrogen, potentially influencing its hydrogen bonding capabilities. Studies on related nicotinic acid derivatives have shown that the type and position of substituents can dramatically alter biological activity. For example, in a series of nicotinamide (B372718) derivatives, the position of amino and isopropyl groups was found to be critical for antifungal activity. nih.gov Similarly, substitutions on the pyridine ring of epibatidine (B1211577) analogues led to significant differences in affinity and potency at nicotinic receptors. nih.gov

| Derivative | Key Finding | Reference |

| Nicotinamide Derivatives | The position of amino and isopropyl groups was critical for antifungal activity. | nih.gov |

| Epibatidine Analogues | Substitutions on the pyridine ring resulted in varied affinities and potencies at nicotinic receptors. | nih.gov |

| 3-acetylpyridine | Exhibited antagonistic action against niacin. | wpunj.edu |

| Pyridine-3-aldehyde, Pyridine-3-methanol, β-picoline | Possessed niacin activity. | wpunj.edu |

Contributions of the Carboxylic Acid Functionality to Receptor Binding

The carboxylic acid group is a pivotal functional group in a vast number of biologically active molecules, and this compound is no exception. researchgate.netwiley-vch.de This acidic moiety can participate in a variety of crucial interactions with biological receptors. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows for strong ionic interactions, or salt bridges, with positively charged amino acid residues, such as lysine (B10760008) or arginine, within a receptor's binding site.

Stereochemical Contributions to Structure-Activity Relationships

While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the cyclopentyl ring or the pyridine core, can lead to stereoisomers with distinct biological activities. Stereochemistry plays a critical role in the interaction of small molecules with their biological targets, which are themselves chiral entities composed of L-amino acids.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

To further rationalize the structure-activity relationships of this compound and its analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological data, QSAR models can predict the activity of novel, untested compounds.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. A pharmacophore model for this compound derivatives would likely include a hydrophobic feature corresponding to the cyclopentyl ring, a hydrogen bond acceptor/anionic feature for the carboxylic acid, and a hydrogen bond donor for the secondary amine. Such models provide a 3D blueprint for designing new molecules with potentially enhanced potency and selectivity. Studies on other nitrogen heterocycles have successfully used QSAR and pharmacophore modeling to identify key structural features for their biological activity. nih.govnih.gov

Mechanistic Investigations of 2 Cyclopentylamino Nicotinic Acid S Biological Actions

Cellular and Subcellular Signaling Pathway Modulation

As established in the interaction with its primary receptor, GPR109A, 2-(cyclopentylamino)nicotinic acid and related compounds are significant regulators of intracellular cyclic adenosine monophosphate (cAMP) levels. ast487.com The activation of the Gi-coupled GPR109A receptor leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. nih.gov This results in a decrease in intracellular cAMP concentrations.

The regulation of cAMP is a critical aspect of cellular signaling, influencing a wide array of downstream processes. nih.gov For instance, in adipocytes, the reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids into the bloodstream. jci.org

Nicotinamide (B372718) adenine dinucleotide (NAD+) is a crucial coenzyme in numerous cellular metabolic and signaling pathways. nih.govnih.gov Nicotinic acid is a precursor for the synthesis of NAD+ through the Preiss-Handler pathway, which involves the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1). nih.gov This is an alternative to the primary salvage pathway that utilizes nicotinamide via the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.govresearchgate.net

The availability of nicotinic acid can therefore impact cellular NAD+ levels, especially in contexts where the NAMPT-dependent pathway is compromised. nih.gov For example, in tumors that are deficient in NAPRT1, NAMPT inhibitors are more effective, but the co-administration of nicotinic acid can rescue the tumor cells by replenishing NAD+ pools. nih.gov

The modulation of NAD+ levels has significant downstream consequences, particularly on the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov Sirtuins, as mentioned earlier, are deacetylases that regulate a variety of cellular processes, and their activity is directly dependent on the availability of NAD+. nih.govexplorationpub.comresearchgate.net By influencing NAD+ metabolism, nicotinic acid and its derivatives can indirectly modulate the activity of these important regulatory enzymes.

Regulation of Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6, iNOS)

Nicotinic acid has demonstrated significant anti-inflammatory properties by modulating key signaling molecules involved in the inflammatory cascade. Research has shown that these effects are, at least in part, mediated through the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells like monocytes and macrophages. nih.govnih.gov

Activation of this receptor by nicotinic acid can interfere with inflammatory pathways. In studies involving human monocytes stimulated with Toll-like receptor (TLR) agonists, nicotinic acid significantly reduced the secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net For instance, in lipopolysaccharide (LPS)-activated monocytes, nicotinic acid lowered TNF-α secretion by approximately 49% and IL-6 by about 56%. nih.govnih.gov This inhibitory action is linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.govresearchgate.net

Furthermore, related nicotinic compounds like nicotinamide have been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of nitric oxide during an inflammatory response. nih.gov Nicotinamide was found to inhibit iNOS enzyme activity in extracts from activated macrophages in a dose-dependent manner. nih.gov

| Activating Agent | Cytokine | Reported Reduction (%) | Reference |

|---|---|---|---|

| Lipopolysaccharide (TLR4 Agonist) | TNF-α | 49.2 ± 4.5% | nih.govnih.gov |

| Lipopolysaccharide (TLR4 Agonist) | IL-6 | 56.2 ± 2.8% | nih.govnih.gov |

| Heat-killed Listeria monocytogenes (TLR2 Agonist) | TNF-α | 48.6 ± 7.1% | nih.govnih.gov |

| Heat-killed Listeria monocytogenes (TLR2 Agonist) | IL-6 | 60.9 ± 1.6% | nih.govnih.gov |

Endothelial Function and Nitric Oxide (NO) Production

Nicotinic acid is recognized for its beneficial effects on vascular endothelial function, a critical factor in cardiovascular health. nih.govnih.govresearchgate.net Endothelial dysfunction is an early event in the development of atherosclerosis, and its improvement is a key therapeutic goal. A meta-analysis of randomized controlled trials concluded that treatment with niacin significantly improves endothelium-dependent flow-mediated dilation (FMD), a key indicator of endothelial health. nih.gov This improvement in FMD suggests that niacin enhances the ability of blood vessels to dilate in response to physiological stimuli. nih.gov

The mechanism underlying this improvement is linked to the production of nitric oxide (NO), a vital signaling molecule with vasodilatory and anti-inflammatory properties. nih.gove-century.us Studies using primary cultures of human aortic endothelial cells (HAEC) have shown that pharmacologically relevant concentrations of niacin increase the production of NO. nih.gove-century.us This effect is mediated, at least in part, through the activation of Sirtuin 1 (Sirt1), an NAD+-dependent deacetylase that plays an important role in regulating endothelial NO production. nih.gov Niacin treatment was found to increase cellular NAD+ levels and Sirt1 activity, which in turn leads to enhanced NO production. nih.gove-century.us In vitro studies on human microvascular endothelial cells (HMVEC) suggest that nicotinic acid's improvement of angiogenic function under lipotoxic conditions may also be mediated through the GPR109A receptor. uwo.ca

| Parameter | Cell/Study Type | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Flow-Mediated Dilation (FMD) | Meta-analysis of human trials | Significantly improved FMD (WMD: 1.98%) | Amelioration of endothelial function | nih.gov |

| Nitric Oxide (NO) Production | Human Aortic Endothelial Cells (HAEC) | Markedly increased NO production (by 40-76%) | Increased Sirt1 activity | nih.gov |

| Angiogenic Function | Human Microvascular Endothelial Cells (HMVEC) | Improved tube formation under lipotoxic stress | Activation of GPR109A receptor | uwo.ca |

Modulation of Cell Proliferation, Differentiation, and Apoptosis

The effects of nicotinic acid and related compounds on cell proliferation, differentiation, and apoptosis are complex and context-dependent. Some studies on cancer cell lines have shown that nicotinic acid can inhibit cell proliferation. researchgate.net For example, research on a rat ascites hepatoma cell line indicated that nicotinic acid inhibited proliferative activity. researchgate.net

Regarding cell differentiation, nicotinic acid adenine dinucleotide phosphate (NAADP), a metabolite derived from nicotinic acid, has been identified as a crucial signaling molecule in the differentiation of skeletal muscle cells. nih.gov Interfering with NAADP signaling was shown to prevent the differentiation of myoblasts. nih.gov Conversely, other related nicotinic compounds have been shown to inhibit differentiation in certain contexts; for instance, nicotine was found to inhibit the differentiation of pre-osteoblastic cells. nih.gov

In the context of apoptosis (programmed cell death), nicotinic acid has demonstrated protective effects in neuronal cells by inhibiting the mitochondrial pathway of apoptosis. nih.gov In a study on differentiated SH-SY5Y cells exposed to amyloid β1-42, pre-treatment with nicotinic acid reduced apoptotic cell death by decreasing the expression of pro-apoptotic genes (like bim, bak, cytochrome c, and caspase 9) and increasing the anti-apoptotic gene bcl2. nih.gov In contrast, studies on triple-negative breast cancer have shown that nicotinamide can trigger apoptosis by increasing reactive oxygen species (ROS) levels and suppressing tumor growth. nih.gov

| Process | Compound | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Proliferation | Nicotinic Acid | Hepatoma cells (AH109A) | Inhibition | researchgate.net |

| Differentiation | NAADP | Skeletal muscle precursors | Promotion | nih.gov |

| Apoptosis | Nicotinic Acid | Neuronal cells (SH-SY5Y) | Inhibition (neuroprotective) | nih.gov |

| Apoptosis | Nicotinamide | Triple-negative breast cancer cells | Induction (anti-tumor) | nih.gov |

Allosteric Modulation and Receptor Trafficking Concepts Related to Target Engagement

While direct evidence for this compound is not available, the principles of allosteric modulation and receptor trafficking are highly relevant to understanding how such a compound might interact with its targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).

Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist (like acetylcholine). mdpi.comnih.gov This binding event induces a conformational change in the receptor, which in turn alters the receptor's affinity for the primary agonist or its functional activity. nih.govresearchgate.net Allosteric modulators can be positive (PAMs), enhancing receptor function, or negative (NAMs), inhibiting it. mdpi.comnih.gov This mechanism allows for a more nuanced regulation of receptor signaling compared to direct agonism or antagonism.

Receptor trafficking is the dynamic process that controls the number, location, and availability of receptors on the cell surface. nih.gov It involves the movement of receptors between different cellular compartments, including their synthesis, insertion into the cell membrane, internalization (endocytosis), and subsequent recycling back to the surface or degradation. nih.gov The precise regulation of nAChR trafficking is critical for maintaining proper synaptic transmission and cellular signaling. nih.govnih.gov Ligands can influence this process; for example, prolonged exposure to nicotine has been shown to alter the trafficking of nAChRs, increasing their total number in neurons. nih.gov The trapping of certain nicotinic ligands in intracellular acidic vesicles, such as Golgi satellites, can also affect their distribution and long-term effects within the brain. nih.gov

Computational Chemistry and Molecular Modeling of 2 Cyclopentylamino Nicotinic Acid

Ligand-Protein Docking Studies for Target Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets for a compound and elucidating the key interactions that stabilize the ligand-receptor complex. For 2-(Cyclopentylamino)nicotinic acid, docking studies would be crucial in predicting its binding affinity and mode of interaction with various protein targets.

Nicotinic acid and its derivatives are known to interact with a range of receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and G-protein coupled receptors (GPCRs). windows.netnih.gov Docking simulations of this compound into the binding sites of these and other potential targets, such as enzymes, can reveal important structural information. The process involves generating a three-dimensional model of the compound and placing it into the binding pocket of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted through homology modeling. nih.govnih.gov

The scoring functions used in docking algorithms estimate the binding energy of the ligand-protein complex, with lower scores generally indicating a more favorable interaction. These scores, however, are approximations and are most useful for ranking potential binders within a library of compounds. For this compound, key interactions would likely involve hydrogen bonding through its carboxylic acid and secondary amine groups, as well as hydrophobic interactions from the cyclopentyl ring. The precise nature of these interactions would depend on the specific amino acid residues lining the receptor's binding pocket.

Table 1: Representative Data from Ligand-Protein Docking Studies of Nicotinic Acid Analogs

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Tyrosyl-tRNA synthetase | Nicotinic acid acylhydrazone derivative | -8.5 | TYR34, ASP176 | mdpi.com |

| Nitroreductase | 1,3,4-oxadiazoline derivative of nicotinic acid | -7.9 | SER40, GLN103 | mdpi.com |

| Farnesyl Transferase | CP-225917 (complex natural product) | -11.3 | LYS164, TYR166, HIS201 | mdpi.com |

This table presents example data for nicotinic acid derivatives and a complex natural product to illustrate the type of information obtained from docking studies. Specific docking scores for this compound would require dedicated computational experiments.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein.

For this compound, MD simulations would be employed to assess the stability of the binding poses predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. mdpi.com Analysis of the simulation trajectory can reveal fluctuations in the ligand's position and conformation, as well as changes in the protein structure upon binding.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. These simulations can also shed light on the role of water molecules in mediating ligand-protein interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These methods provide a detailed understanding of a compound's properties based on the principles of quantum mechanics. For this compound, DFT calculations can elucidate its electronic characteristics, which are fundamental to its chemical behavior and interactions with biological targets.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.org The distribution of these frontier orbitals can also reveal the likely sites for electrophilic and nucleophilic attack.

Other important parameters derived from quantum chemical calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and identifies regions for electrostatic interactions, and various reactivity descriptors like chemical hardness, softness, and electronegativity. scirp.org These calculations are valuable for understanding the intrinsic properties of this compound and for parameterizing molecular mechanics force fields used in docking and MD simulations.

Table 2: Representative Electronic Properties Calculated for Nicotinic Acid and its Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| Nicotinic Acid | -7.2 | -1.8 | 5.4 | B3LYP/6-311++G(d,p) | nih.gov |

| Pyrimethamine | -6.8 | -1.8 | 5.0 | B3LYP/6-311++G(d,p) | scirp.org |

| 2-Propenesulfenic acid | -6.5 | -1.5 | 5.0 | B3LYP/cc-pVQZ | researchgate.net |

This table provides example data for related compounds to illustrate the outputs of quantum chemical calculations. The specific values for this compound would need to be determined through dedicated calculations.

In Silico Prediction of Pharmacokinetic Profiles (excluding human ADME)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which govern its absorption, distribution, metabolism, and excretion (ADME). In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities before committing to expensive experimental studies. windows.netnih.gov For this compound, various computational models can be used to estimate its likely pharmacokinetic behavior.

These predictive models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined properties. Parameters that can be predicted include physicochemical properties like lipophilicity (logP) and aqueous solubility, which influence absorption. Other predictions can include permeability across biological barriers like the Caco-2 cell monolayer (an indicator of intestinal absorption) and the blood-brain barrier (BBB). windows.netsciensage.info

Metabolic stability is another critical parameter, and in silico models can predict whether a compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. windows.net While these predictions are not a substitute for experimental validation, they are invaluable for prioritizing compounds with a higher probability of success.

Table 3: Representative In Silico Predicted Pharmacokinetic Properties for Nicotinic Acid Analogs

| Property | Predicted Value | Method/Tool | Reference |

| Caco-2 Permeability | -5.629 | ADMETlab 2.0 | windows.net |

| Blood-Brain Barrier (BBB) Penetration | 0.909 | ADMETlab 2.0 | windows.net |

| Plasma Protein Binding (PPB) (%) | - | ADMETlab 2.0 | windows.net |

| CYP3A4 Inhibition | Yes/No | ADMETlab 2.0 | windows.net |

| Half-life (T1/2) | - | ADMETlab 2.0 | windows.net |

This table shows the types of pharmacokinetic parameters that can be predicted in silico, based on a study of nicotinic acid derivatives. The values for this compound would require specific in silico evaluation.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" compound with promising activity, computational approaches can be employed to optimize its structure to improve potency, selectivity, and pharmacokinetic properties. upenn.edu

This lead optimization process can involve structure-based or ligand-based design strategies. In a structure-based approach, the docked pose of this compound in its target protein is used as a guide for designing new analogs. Modifications can be made to the cyclopentylamino group or other parts of the molecule to enhance interactions with the binding site, for example, by introducing new hydrogen bond donors or acceptors. upenn.edu

In a ligand-based approach, a pharmacophore model can be developed based on the key chemical features of this compound and other known active compounds. This model can then be used to search for new molecules with a similar arrangement of these features. nih.gov Quantitative structure-activity relationship (QSAR) models can also be built to correlate structural modifications with changes in biological activity, providing a predictive tool for designing more potent analogs.

Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacological data for the compound This compound . The required information to populate the requested article sections and subsections on its in vitro and in vivo efficacy is not present in the public domain.

Therefore, it is not possible to generate the article with the specified structure and content while adhering to the strict requirements of focusing solely on "this compound" and including detailed research findings and data tables. Information available for the parent compound, nicotinic acid, or other derivatives cannot be used as it would violate the explicit instructions provided.

Preclinical Pharmacological Investigations of 2 Cyclopentylamino Nicotinic Acid

In Vivo Efficacy Studies in Animal Models of Disease

Neuropharmacological Assessments in Animal Models

Information regarding the neuropharmacological assessment of 2-(Cyclopentylamino)nicotinic acid in animal models is not available in the public domain. Preclinical studies detailing the effects of this specific compound on the central nervous system, including its potential impact on neurotransmitter systems, behavior, and cognition in animal models, have not been published in the accessible scientific literature. Therefore, a detailed analysis of its neuropharmacological profile cannot be provided at this time.

Comparative Preclinical Studies with Reference Compounds and Other Nicotinic Acid Derivatives

There are no publicly available preclinical studies that directly compare the pharmacological effects of this compound with established reference compounds or other nicotinic acid derivatives. While research on various nicotinic acid derivatives has explored their potential as hypolipidemic and anti-inflammatory agents, specific comparative data for this compound is absent from the scientific record. Without such studies, it is not possible to delineate its relative potency, efficacy, or potential advantages over other compounds in its class.

Potential Preclinical Applications and Translational Relevance in Drug Discovery Programs

Due to the lack of available preclinical data, the potential preclinical applications and translational relevance of this compound in drug discovery programs remain speculative. The general class of nicotinic acid derivatives has been investigated for a range of therapeutic areas, primarily focused on dyslipidemia and inflammation. However, without specific research on this compound, its potential utility in these or any other therapeutic areas cannot be substantiated. Consequently, its value as a lead compound or its translational potential for clinical development is currently unknown.

Future Research Directions for 2 Cyclopentylamino Nicotinic Acid in Chemical Biology

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The industrial production of nicotinic acid has traditionally relied on chemical methods, such as the oxidation of 3-picoline or 5-ethyl-2-methylpyridine. nih.govchimia.ch These processes often require harsh conditions, including high temperatures and pressures, and can generate undesirable by-products, posing environmental concerns. nih.govfrontiersin.org The future synthesis of 2-(Cyclopentylamino)nicotinic acid and its analogs should pivot towards greener and more sustainable methodologies.

A primary area of focus should be the development of biocatalytic and enzymatic processes. nih.gov Research has demonstrated the successful use of microbial enzymes, such as nitrilases, for the high-yield conversion of cyanopyridines to nicotinic acid under mild conditions. frontiersin.orgnih.gov For instance, nitrilase from Rhodococcus rhodochrous J1 achieved a 100% yield in converting 3-cyanopyridine (B1664610) to nicotinic acid. frontiersin.orgnih.gov Future work could involve screening for or engineering novel enzymes capable of directly catalyzing the amination of a nicotinic acid precursor with cyclopentylamine (B150401) or a related intermediate, thereby simplifying the synthetic route and reducing waste.

Moreover, biomimetic synthesis strategies offer an innovative avenue. Inspired by the biosynthesis of nicotinic acid from tryptophan, researchers have developed methods to transform (aza)indole scaffolds into meta-aminoaryl nicotinates. nih.gov This approach allows for the late-stage conjugation of bioactive amines and provides access to previously unexplored chemical space. nih.gov Adapting such nature-inspired strategies could lead to highly efficient and selective syntheses of this compound derivatives.

Table 1: Comparison of Synthetic Methodologies for Nicotinic Acid Production

| Methodology | Advantages | Disadvantages | Key Research Findings |

|---|---|---|---|

| Chemical Synthesis | Well-established; high yield (80-90%). nih.govfrontiersin.org | Harsh conditions (>150°C); use of corrosive agents; generation of toxic by-products; low atom economy. nih.govchimia.chfrontiersin.org | Gas-phase oxidation of 3-picoline is a leading industrial method but has environmental drawbacks. nih.gov |

| Enzymatic/Biocatalytic Synthesis | Eco-friendly; high conversion rates; mild reaction conditions; high selectivity. frontiersin.orgnih.gov | Enzyme stability and cost can be limiting factors. | Mutated strains of Gordonia terrae and Nocardia globerula show significantly increased efficiency in converting 3-cyanopyridine to nicotinic acid. frontiersin.org |

| Biomimetic Synthesis | Novel mechanistic pathways; allows for late-stage functionalization and diversification. nih.gov | Newer methodology; may require more complex starting materials. | Successful synthesis of meta-aminoaryl nicotinates from 3-formyl(aza)indoles, inspired by tryptophan metabolism. nih.gov |

Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity

To unlock the full therapeutic potential of this compound, intensive structure-activity relationship (SAR) studies are essential. These studies should aim to systematically modify the core structure to enhance potency against specific biological targets while improving selectivity and minimizing off-target effects.

Future research should focus on modifications at three key positions:

The Cyclopentyl Ring: Exploration of different ring sizes (e.g., cyclobutyl, cyclohexyl), introduction of substituents on the ring, and replacement with other aliphatic or heterocyclic moieties to probe the binding pocket and optimize hydrophobic and steric interactions.

The Amine Linker: Investigation of the linker's role by synthesizing secondary and tertiary amine analogs or replacing it with other functional groups like amides or ethers to modulate the compound's electronic properties and hydrogen bonding capacity.

The Nicotinic Acid Core: Substitution at other positions on the pyridine (B92270) ring could fine-tune the molecule's pKa, solubility, and interactions with target proteins.

Computational methods, including molecular docking and dynamic simulations, should be integrated into the workflow. nih.govnih.gov These in silico techniques can predict binding modes, guide the rational design of new derivatives, and prioritize compounds for synthesis, thereby accelerating the optimization process. For example, docking studies were instrumental in evaluating the COX-2 inhibitory potency of novel nicotinic acid derivatives. nih.gov

Deeper Elucidation of Pleiotropic Mechanistic Effects and Off-Target Interactions

Nicotinic acid is known for its pleiotropic effects, influencing lipid metabolism, inflammation, and oxidative stress through various mechanisms, including the activation of the G-protein-coupled receptor GPR109A. nih.govnih.govresearchgate.net A critical future direction is to determine whether this compound shares these mechanisms or possesses a unique pharmacological profile.

Mechanistic studies should investigate:

Receptor Binding: Direct binding assays are needed to ascertain if this compound is an agonist or antagonist for GPR109A or other receptors targeted by nicotinic acid. oregonstate.edu

Downstream Signaling: Cellular assays should be employed to map the downstream signaling cascades affected by the compound. This includes measuring second messengers like cAMP, assessing the activation of transcription factors such as NF-κB and Nrf2, and analyzing changes in gene expression related to inflammation and metabolism. nih.govresearchgate.net

Off-Target Profiling: Comprehensive screening against a broad panel of receptors, enzymes, and ion channels is crucial to identify potential off-target interactions. This will help to predict potential side effects and uncover novel mechanisms of action. For instance, nicotinic acid itself can influence processes beyond lipid-lowering, including modulating homocysteine levels and glucose metabolism. nih.gov Understanding the off-target profile of its cyclopentylamino derivative is paramount for safe therapeutic development.

Integration of Multi-Omics Approaches in Preclinical Research for Comprehensive Biological Profiling

To build a holistic understanding of the biological effects of this compound, future preclinical research must integrate multi-omics technologies. nih.gov This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the compound's impact on cellular and physiological processes. nih.govnih.gov

A proposed multi-omics workflow would involve:

Transcriptomics (RNA-Seq): Treating relevant cell lines (e.g., hepatocytes, macrophages) or animal models with the compound to identify global changes in gene expression. This can reveal affected pathways and potential mechanisms of action. nih.gov

Proteomics: Utilizing quantitative proteomics to measure changes in protein abundance and post-translational modifications, providing a functional readout of the transcriptomic changes. mdpi.com

Metabolomics: Analyzing alterations in the cellular metabolome to identify shifts in metabolic pathways, such as lipid synthesis, glycolysis, or the TCA cycle, providing direct evidence of the compound's metabolic effects. nih.gov

Integrating these datasets can create a detailed molecular signature of the compound's activity. researchgate.net This comprehensive profile is invaluable for identifying efficacy and safety biomarkers, understanding mechanisms of action, and generating new hypotheses for therapeutic applications. nih.govmdpi.com

Table 2: Application of Multi-Omics in Preclinical Profiling

| Omics Technology | Information Gained | Potential Application for this compound |

|---|---|---|

| Transcriptomics | Global gene expression changes. | Identify pathways modulated by the compound (e.g., inflammation, lipid metabolism); uncover novel targets. nih.gov |

| Proteomics | Changes in protein abundance and modifications. | Validate gene expression data at the functional level; identify protein-level biomarkers of drug response. mdpi.com |

| Metabolomics | Alterations in small molecule metabolite profiles. | Directly measure the impact on metabolic pathways; identify metabolic signatures of efficacy or toxicity. nih.gov |

| Integrative Analysis | Holistic view of biological system response. | Build comprehensive models of the compound's mechanism of action; predict therapeutic potential and adverse effects. researchgate.net |

Identification of New Therapeutic Avenues Based on Emerging Preclinical Findings

The ultimate goal of the aforementioned research is to identify and validate new therapeutic uses for this compound. The parent molecule, nicotinic acid, and its derivatives have been investigated for a wide range of conditions, including dyslipidemia, inflammation, skin aging, and even cancer. nih.govnih.govnih.govmdpi.com

Emerging preclinical data from SAR, mechanistic, and omics studies will be the primary driver for identifying new opportunities.

If the compound demonstrates potent anti-inflammatory effects with an improved safety profile over existing agents, it could be pursued for chronic inflammatory diseases. nih.gov

Should it prove to be a potent modulator of cellular metabolism and NAD+ levels, its potential in treating metabolic disorders or age-related conditions could be explored. mdpi.com

The discovery of potent and selective inhibition of a specific enzyme, such as the VEGFR-2 kinase targeted by some nicotinic acid derivatives, could open a path for development as an anti-cancer agent. nih.gov

This data-driven approach ensures that the pursuit of new therapeutic avenues is based on a solid foundation of biological and chemical evidence, maximizing the potential for clinical success.

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopentylamino)nicotinic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling cyclopentylamine with a nicotinic acid derivative under acidic, basic, or catalytic conditions (Procedures A, B, or C). Reaction optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios. Intermediate formation is monitored via TLC or HPLC, with yields improved by recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (320.3850 g/mol), while ¹H/¹³C NMR identifies cyclopentylamino substitution patterns (e.g., δ 1.5–2.0 ppm for cyclopentyl protons). IR spectroscopy verifies functional groups, such as the carboxylic acid C=O stretch at ~1700 cm⁻¹. Purity is assessed via HPLC (C18 column, 254 nm detection) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : Use PPE (nitrile gloves, goggles) due to Category 2 skin/eye irritation (H315/H319). Avoid inhalation (H335) via fume hoods. Store at 2–8°C in airtight containers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across studies?

- Answer : Meta-analysis stratifies data by variables like cell type (e.g., HEK293 vs. HeLa) or assay conditions (pH, cofactors). Orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) validate target engagement. Contradictions in clinical trials (e.g., AIM-HIGH vs. Coronary Drug Project) emphasize the need for standardized preclinical models and endpoint definitions .

Q. What strategies optimize the extraction efficiency of this compound from complex biological matrices?

- Answer : Adjust pH to 4.5–5.0 to protonate the carboxylic acid, enhancing partition coefficients in organic phases (e.g., ethyl acetate). Mixed-mode SPE cartridges (C8/SAX) improve recovery from plasma. Enzymatic digestion (trypsin, 37°C, 2 h) releases protein-bound fractions, increasing yield by 15–20% .

Q. What kinetic models explain the oxidative degradation pathways of this compound under acidic conditions?

- Answer : Second-order kinetics apply (first-order in substrate and peroxomonosulfate), with rate constants inversely dependent on [H⁺] (e.g., k = 0.45 M⁻¹s⁻¹ at pH 2). The mechanism involves nucleophilic attack by HSO₅⁻ on the protonated pyridine ring, forming an N-oxide intermediate. Degradation is quantified via UV-Vis tracking at 270 nm, with pseudo-first-order approximations valid under excess oxidant conditions .

Q. How can researchers design experiments to investigate the NAD+ biosynthesis modulation potential of this compound?

- Answer : Use isotopic labeling (e.g., ¹⁴C-nicotinic acid) to trace incorporation into NAD+ via the Preiss-Handler pathway. Measure NAD+ levels in cell lysates (e.g., HEK293T) via enzymatic cycling assays. Compare with nicotinamide mononucleotide (NMN) controls and validate using CRISPR-edited NAMPT knockout models .

Methodological Considerations

- Data Interpretation : Address contradictions by cross-referencing in vitro/in vivo results (e.g., lipid-modifying effects vs. clinical outcomes) .

- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, temperature) in synthesis or extraction workflows .

- Mechanistic Studies : Combine kinetic profiling (UV-Vis, HPLC) with computational modeling (DFT) to propose reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.